(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol
Overview
Description
®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol is a complex organic compound that belongs to the class of imidazo[2,1-b]oxazoles This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]oxazole Core: This step involves the cyclization of a suitable precursor, such as a 2-nitrobenzylamine derivative, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using iron powder in acidic conditions.
Methanol Addition: The final step involves the addition of a methanol moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of ®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[2,1-b]oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, ®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of ®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol involves its interaction with specific molecular targets. The nitro group and the imidazo[2,1-b]oxazole core are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-ethanol: Similar structure with an ethanol moiety instead of methanol.
®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-propane: Similar structure with a propane moiety.
Uniqueness
®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol moiety, in particular, allows for unique interactions in chemical reactions and biological systems, distinguishing it from similar compounds.
Properties
IUPAC Name |
[(2R)-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEAVRLFLZMBSY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650158 | |
Record name | [(2R)-2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681491-16-7 | |
Record name | [(2R)-2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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